- CO2-Enabled Cyanohydrin Synthesis and Facile Iterative Homologation Reactions, Chemistry - A European Journal, 2021, 27(1), 228-232

Cas no 931-97-5 (cyclohexanone cyanohydrin)

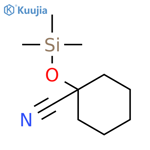

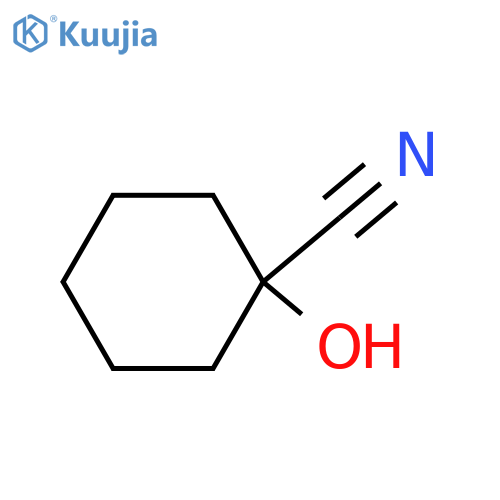

cyclohexanone cyanohydrin structure

Nome del prodotto:cyclohexanone cyanohydrin

cyclohexanone cyanohydrin Proprietà chimiche e fisiche

Nomi e identificatori

-

- cyclohexanone cyanohydrin

- 1-hydroxy-1-cyclohexanecarbonitrile

- 1-hydroxycyclohexane-1-carbonitrile

- 1-Hydroxy-cyclohexanecarbonitrile

- NSC 14493

- NSC 52190

- 1-Hydroxycyclohexanecarbonitrile (ACI)

- 1-Cyano-1-hydroxycyclohexane

- Cyclohexanone, cyanohydrin

- NSC-14493

- DB-057379

- NS00039531

- SY107312

- Cyclohexanecarbonitrile,1-hydroxy-

- SCHEMBL18010

- CHEMBL1569015

- NSC52190

- 931-97-5

- LS-11974

- A844473

- Cyclohexanoncyanhydrin

- 4-10-00-00021 (Beilstein Handbook Reference)

- EINECS 213-246-0

- F53384

- CAS-931-97-5

- CCRIS 4608

- NCGC00091113-01

- CS-0312430

- Tox21_200377

- ON43942N5P

- NCGC00091113-02

- AKOS009157962

- Cyclohexanecarbonitrile, 1-hydroxy-

- 1-hydroxy-cyclohexane-1-carbonitrile

- UNII-ON43942N5P

- AC-18710

- NSC14493

- AI3-37039

- 1-oxidanylcyclohexane-1-carbonitrile

- MFCD00003818

- Q27285744

- DTXCID304878

- ALBB-032350

- BRN 1634973

- NSC-52190

- Cyclohexanone cyanohydrin, 98%

- SB84201

- NCGC00257931-01

- 1-Hydroxycyclohexanecarbonitrile

- DTXSID2024878

- cyclohexanone cyanhydrin

-

- MDL: MFCD00003818

- Inchi: 1S/C7H11NO/c8-6-7(9)4-2-1-3-5-7/h9H,1-5H2

- Chiave InChI: ZDBRPNZOTCHLSP-UHFFFAOYSA-N

- Sorrisi: N#CC1(CCCCC1)O

Proprietà calcolate

- Massa esatta: 125.08400

- Massa monoisotopica: 125.084064

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 9

- Conta legami ruotabili: 0

- Complessità: 138

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Carica superficiale: 0

- Superficie polare topologica: 44

- XLogP3: 0.9

- Conta Tautomer: niente

Proprietà sperimentali

- Colore/forma: Non determinato

- Densità: 1.01723 g/cm3 (30 ºC)

- Punto di fusione: 32-35 °C (lit.)

- Punto di ebollizione: 132 °C/19 mmHg(lit.)

- Punto di infiammabilità: Fahrenheit: 244,4 ° f< br / >Celsius: 118 ° C< br / >

- Indice di rifrazione: 1.4900 (589.3 nm 20 ºC)

- Solubilità: Dissoluzione (41 g/l) (25°C),

- PSA: 44.02000

- LogP: 1.20518

- Solubilità: Non determinato

cyclohexanone cyanohydrin Informazioni sulla sicurezza

-

Simbolo:

- Parola segnale:Danger

- Dichiarazione di pericolo: H300

- Dichiarazione di avvertimento: P264-P301+P310

- Numero di trasporto dei materiali pericolosi:UN 2811 6.1/PG 2

- WGK Germania:3

- Codice categoria di pericolo: 28

- Istruzioni di sicurezza: S45

- RTECS:GU7710000

-

Identificazione dei materiali pericolosi:

- Classe di pericolo:6.1

- Gruppo di imballaggio:II

- Condizioni di conservazione:2-8°C

- TSCA:Yes

- Frasi di rischio:R29

- PackingGroup:II

- Termine di sicurezza:6.1

cyclohexanone cyanohydrin Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04698-100g |

1-hydroxycyclohexane-1-carbonitrile |

931-97-5 | 95% | 100g |

$800 | 2023-09-07 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H26699-50g |

Cyclohexanone cyanohydrin, 98% |

931-97-5 | 98% | 50g |

¥6952.00 | 2023-02-26 | |

| Chemenu | CM202103-100g |

1-hydroxycyclohexane-1-carbonitrile |

931-97-5 | 97% | 100g |

$472 | 2021-08-04 | |

| Chemenu | CM202103-100g |

1-hydroxycyclohexane-1-carbonitrile |

931-97-5 | 97% | 100g |

$*** | 2023-05-29 | |

| Aaron | AR003PTV-75g |

1-HYDROXY-1-CYCLOHEXANECARBONITRILE |

931-97-5 | 95% | 75g |

$34.00 | 2023-12-13 | |

| eNovation Chemicals LLC | D769445-1g |

1-HYDROXY-1-CYCLOHEXANECARBONITRILE |

931-97-5 | 98% | 1g |

$55 | 2025-02-26 | |

| 1PlusChem | 1P003PLJ-1g |

1-HYDROXY-1-CYCLOHEXANECARBONITRILE |

931-97-5 | 95% | 1g |

$105.00 | 2025-02-20 | |

| 1PlusChem | 1P003PLJ-5g |

1-HYDROXY-1-CYCLOHEXANECARBONITRILE |

931-97-5 | 95% | 5g |

$305.00 | 2024-04-20 | |

| 1PlusChem | 1P003PLJ-10g |

1-HYDROXY-1-CYCLOHEXANECARBONITRILE |

931-97-5 | 10g |

$967.00 | 2023-12-15 | ||

| A2B Chem LLC | AB72343-10g |

1-Hydroxycyclohexanecarbonitrile |

931-97-5 | 10g |

$894.00 | 2023-12-29 |

cyclohexanone cyanohydrin Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Carbon dioxide Solvents: Ethanol ; 18 h, 1 atm, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Catalysts: Titanium isopropoxide , Hexahydro-3-[[(2-hydroxy-1-naphthalenyl)methylene]amino]-2H-azepin-2-one Solvents: Dichloromethane

Riferimento

- A novel rate enhancement in titanium and zirconium alkoxide mediated cyano group transfers by the addition of a salicylal type Schiff base, dl-3-[[(2-hydroxy-1-naphthyl)methylene]amino]-ε-caprolactam. A neighboring amide effect, Chemistry Letters, 1991, (1), 145-8

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Hydrochloric acid

Riferimento

- Conversion of ketones to cyanohydrins: benzophenone cyanohydrin, Organic Syntheses, 1981, 60, 14-18

Synthetic Routes 4

Condizioni di reazione

1.1 Catalysts: Bismuth bromide Solvents: Dichloromethane

1.2 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water

1.2 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water

Riferimento

- Bismuth bromide as an efficient and versatile catalyst for the cyanation and allylation of carbonyl compounds and acetals with organosilicon reagents, Tetrahedron Letters, 1997, 38(41), 7215-7218

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Sulfuric acid Solvents: Water ; 3 h, 5 - 10 °C; 30 min, 5 - 10 °C

Riferimento

- Method for manufacture of spirodiclofen with cyclohexanone, China, , ,

Synthetic Routes 6

Condizioni di reazione

1.1 Catalysts: 2-Propanol, lanthanum(3+) salt Solvents: Tetrahydrofuran ; 15 - 24 h, rt

Riferimento

- Preparation of 2-(spiro-piperidin-1-yl)oxazolones as modulators of vasopressin V1a receptors, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Carbon dioxide Solvents: Ethanol ; 18 h, 1 atm, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Riferimento

- CO2-enabled cyanohydrin synthesis and facile homologation reactions, ChemRxiv, 2020, 1, 1-7

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Sodium bisulfite Solvents: Water ; 45 min, rt; rt → 50 °C; 50 °C → 15 °C

1.2 Solvents: Water ; 30 min, 15 °C; 1 h, 15 °C → 30 °C

1.2 Solvents: Water ; 30 min, 15 °C; 1 h, 15 °C → 30 °C

Riferimento

- Novel 4H-1,2,4-triazol-3-yl cycloalkanols as potent antitubercular agents, Medicinal Chemistry Research, 2013, 22(1), 401-408

Synthetic Routes 9

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Titanium isopropoxide Solvents: Tetrahydrofuran

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- A convenient and efficient procedure for selective deprotection of acetates by titanium(IV) isopropoxide, Journal of the Indian Chemical Society, 1999, 76(11-12), 547-549

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Sodium bisulfite Solvents: Water ; 2 h, rt

1.2 24 h, rt

1.2 24 h, rt

Riferimento

- Preparation of 4-(arylethynyl)benzamide derivative as dual regulator for mGluR5 and 5-HT2A receptors, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Sulfuric acid Solvents: Water ; 3 h, 10 - 15 °C; 30 min, 10 - 15 °C

Riferimento

- Synthesis of spirodiclofen, Jingxi Huagong Zhongjianti, 2009, 39(2), 19-21

Synthetic Routes 13

Synthetic Routes 14

Synthetic Routes 15

Condizioni di reazione

1.1 Catalysts: 2-Propanol, ytterbium(3+) salt Solvents: Tetrahydrofuran

Riferimento

- Lanthanoid(III) alkoxides as novel catalysts for a rapid transhydrocyanation from acetone cyanohydrin to aldehydes and ketones, Chemistry Letters, 1993, 2, 375-8

Synthetic Routes 16

Condizioni di reazione

1.1 Reagents: Sulfuric acid Solvents: Water ; 30 min, cooled; 20 min, cooled

Riferimento

- Synthesis, spectral, and structural characteristics of cyanohydrines derived from aliphatic cyclic ketones, Russian Journal of General Chemistry, 2014, 84(11), 2222-2227

Synthetic Routes 17

Condizioni di reazione

1.1 Catalysts: Hydroxymandelonitrile lyase Solvents: Water ; pH 4.5, rt

Riferimento

- Asymmetric synthesis of both the enantiomers of antidepressant venlafaxine and its analogues, Tetrahedron Letters, 2012, 53(15), 1990-1992

Synthetic Routes 18

Condizioni di reazione

1.1 Catalysts: Diethylamine Solvents: Ethyl acetate ; 7 min, rt

1.2 10 °C; 0.5 h, 10 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 0.5

1.2 10 °C; 0.5 h, 10 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 0.5

Riferimento

- Preparation method of cyclohexanone cyanohydrin with high yield and high purity, China, , ,

Synthetic Routes 19

Condizioni di reazione

1.1 Reagents: Sulfuric acid , Sodium pyrosulfite Solvents: Water ; 30 min, cooled; 12 h, rt

Riferimento

- Preparation and reactions of optically active cyanohydrins derived from 4-chlorobenzaldehyde, cyclohexanone and 2-methylcyclohexanone using the (R)-hydroxynitrile lyase from Prunus amygdalus, Egyptian Journal of Chemistry, 2010, 53(5), 745-775

Synthetic Routes 20

cyclohexanone cyanohydrin Raw materials

- Aluminum, (cyano-kC)diethyl-

- cyclohexanecarbonitrile, 1-hydroxy-, acetate

- trimethylsilanecarbonitrile

- Cyclohexanecarbonitrile, 1-[(trimethylsilyl)oxy]-

cyclohexanone cyanohydrin Preparation Products

cyclohexanone cyanohydrin Letteratura correlata

-

1. 271. Alkylcyclohexanone cyanohydrinsL. Munday J. Chem. Soc. 1964 1413

-

2. Recent developments in decarboxylative C(aryl)–X bond formation from (hetero)aryl carboxylic acidsRuchi Sharma,M. Ramu Yadav Org. Biomol. Chem. 2021 19 5476

-

Jennifer Andexer,Jan-Karl Guterl,Martina Pohl,Thorsten Eggert Chem. Commun. 2006 4201

-

Pazhamalai Anbarasan,Thomas Schareina,Matthias Beller Chem. Soc. Rev. 2011 40 5049

-

Johanna Schwarz,Burkhard K?nig Green Chem. 2018 20 323

931-97-5 (cyclohexanone cyanohydrin) Prodotti correlati

- 5117-85-1(1-hydroxycyclopentane-1-carbonitrile)

- 34451-66-6(2-ethyl-2-hydroxybutanenitrile)

- 1797213-50-3(4-{(3-fluoro-4-methoxyphenyl)formamidomethyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide)

- 2306275-64-7(2-(2-tert-butoxycarbonyl-2-azaspiro[3.3]heptan-6-yl)-2-methyl-propanoic acid)

- 375854-71-0(Benzenemethanamine, 3-bromo-4-(phenylmethoxy)-, hydrochloride)

- 2137516-02-8(tert-butyl N-{5',6'-dihydro-4'H-spirocyclohexane-1,7'-furo2,3-cpyridine-5-yl}carbamate)

- 864410-68-4((1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol)

- 2496687-06-8(Fmoc-PEG5-alcohol)

- 2219376-23-3(4-Bromo-1-benzothiophene-2-sulfonyl fluoride)

- 1178202-04-4(2-Chloro-5-(4-methoxy-3-methylphenyl)benzoic acid)

Fornitori consigliati

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:931-97-5)213-246-0

Purezza:98%

Quantità:Company Customization

Prezzo ($):Inchiesta